molecular formula C8H5IKNO3 B12337334 Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate

Cat. No.: B12337334
M. Wt: 329.13 g/mol
InChI Key: PCGJAGJPLZJEFR-UHFFFAOYSA-M
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Description

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a keto group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate typically involves the reaction of 2-amino-5-iodophenylmethanol with potassium hydroxide in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodophenylmethanol
  • 2-Amino-5-iodophenylacetic acid
  • 2-Amino-5-iodophenylketone

Uniqueness

Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its iodine atom and keto group make it particularly versatile compared to similar compounds .

Properties

Molecular Formula

C8H5IKNO3

Molecular Weight

329.13 g/mol

IUPAC Name

potassium;2-(2-amino-5-iodophenyl)-2-oxoacetate

InChI

InChI=1S/C8H6INO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1

InChI Key

PCGJAGJPLZJEFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)C(=O)[O-])N.[K+]

Origin of Product

United States

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